molecular formula C6H5ClOS B1586644 4-Methylthiophene-2-carbonyl chloride CAS No. 32990-47-9

4-Methylthiophene-2-carbonyl chloride

Cat. No. B1586644
Key on ui cas rn: 32990-47-9
M. Wt: 160.62 g/mol
InChI Key: LUEKBBMZPLXIQR-UHFFFAOYSA-N
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Patent
US05811432

Procedure details

6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole was first prepared according to a variation of the procedure of Example 2B, using 6-chloro-4-azaoxindole (1.3 g, 7.71 mmol) sodium (1.75 g, 49.7 mmol), 4-methylthiophene-2-carbonyl chloride (1.93 g, 12.0 mmol) and ethanol (40 mL). Ethyl-4-methylthiophene-2-carboxylate was prepared in situ by addition of the acid chloride to the sodium ethoxide solution. The azaoxindole was added and the reaction carried out as in Example 1B. Yield: 1.64 g (46%) m.p.>250°.
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
1.93 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=C2C(C([C:12](=[O:19])[C:13]3[S:17][CH:16]=[C:15]([CH3:18])[CH:14]=3)C(=O)N2)=NC=1.ClC1C=C2C([CH2:25][C:26](=[O:30])N2)=NC=1.CC1C=C(C(Cl)=O)SC=1.[O-]CC.[Na+].N1C2C(=CC=CC=2)NC1=O>C(O)C>[CH2:26]([O:30][C:12]([C:13]1[S:17][CH:16]=[C:15]([CH3:18])[CH:14]=1)=[O:19])[CH3:25] |f:3.4|

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CN=C2C(C(NC2=C1)=O)C(C1=CC(=CS1)C)=O
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=CN=C2CC(NC2=C1)=O
Step Four
Name
Quantity
1.93 g
Type
reactant
Smiles
CC=1C=C(SC1)C(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NC2=CC=CC=C12)=O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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